Cas no 2138203-19-5 (2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid)

2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid is a specialized piperidine derivative featuring an aminooxy functional group and a carboxylic acid moiety. This compound is of interest in synthetic and medicinal chemistry due to its bifunctional reactivity, enabling conjugation with carbonyl-containing molecules via oxime formation while retaining the carboxylic acid for further derivatization. The isopropyl-substituted piperidine core enhances steric control and potential bioavailability. Its structural versatility makes it valuable for applications in bioconjugation, linker design, and prodrug development. The compound’s stability under physiological conditions and selective reactivity offer advantages in targeted drug delivery and chemical biology research.
2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid structure
2138203-19-5 structure
Product name:2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid
CAS No:2138203-19-5
MF:C10H20N2O3
Molecular Weight:216.277402877808
CID:6104543
PubChem ID:165448118

2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid 化学的及び物理的性質

名前と識別子

    • 2138203-19-5
    • 2-[4-(aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid
    • EN300-701788
    • 2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid
    • インチ: 1S/C10H20N2O3/c1-8(2)12-5-3-10(15-11,4-6-12)7-9(13)14/h8H,3-7,11H2,1-2H3,(H,13,14)
    • InChIKey: QTNLHIYKKABAHV-UHFFFAOYSA-N
    • SMILES: O(C1(CC(=O)O)CCN(C(C)C)CC1)N

計算された属性

  • 精确分子量: 216.14739250g/mol
  • 同位素质量: 216.14739250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 223
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.8Ų
  • XLogP3: -2.2

2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-701788-1.0g
2-[4-(aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid
2138203-19-5
1g
$0.0 2023-06-07

2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid 関連文献

2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acidに関する追加情報

Recent Advances in the Study of 2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid (CAS: 2138203-19-5)

The compound 2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid (CAS: 2138203-19-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine scaffold and aminooxy functionality, has shown promising potential in various therapeutic applications, including drug conjugation, targeted delivery, and enzyme inhibition. Recent studies have focused on elucidating its chemical properties, biological activities, and potential clinical applications.

One of the key areas of research involves the use of 2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid as a linker in antibody-drug conjugates (ADCs). The aminooxy group enables efficient and site-specific conjugation to carbonyl-containing molecules, such as oxidized antibodies, without the need for additional catalysts. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly improves the stability and efficacy of ADCs in preclinical models, highlighting its potential in cancer therapy.

In addition to its role in ADCs, recent investigations have explored the compound's utility in enzyme inhibition. Preliminary data from a 2024 study in Bioorganic & Medicinal Chemistry Letters suggest that 2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid exhibits inhibitory activity against certain metalloproteases, which are implicated in inflammatory diseases and cancer metastasis. The study utilized molecular docking and kinetic assays to identify the compound's binding affinity and mechanism of action, providing a foundation for further optimization.

Another notable advancement is the application of this compound in prodrug design. Researchers have leveraged its aminooxy group to create pH-sensitive prodrugs that release active therapeutics in acidic environments, such as tumor microenvironments. A 2023 paper in Chemical Communications reported the successful synthesis and in vitro evaluation of such prodrugs, demonstrating enhanced selectivity and reduced off-target effects compared to traditional formulations.

Despite these promising findings, challenges remain in the clinical translation of 2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid. Issues such as scalability of synthesis, pharmacokinetic optimization, and long-term safety profiles require further investigation. Ongoing studies are addressing these gaps, with a particular focus on improving the compound's bioavailability and reducing potential immunogenicity.

In conclusion, 2-[4-(Aminooxy)-1-(propan-2-yl)piperidin-4-yl]acetic acid (CAS: 2138203-19-5) represents a versatile and promising tool in modern drug development. Its applications in ADCs, enzyme inhibition, and prodrug design underscore its potential to address unmet medical needs. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical applications.

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